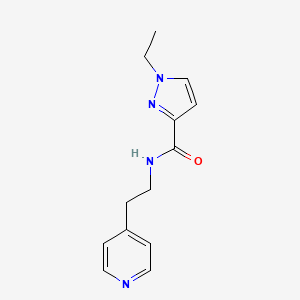

1-ethyl-N-(2-(pyridin-4-yl)ethyl)-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

1-ethyl-N-(2-pyridin-4-ylethyl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O/c1-2-17-10-6-12(16-17)13(18)15-9-5-11-3-7-14-8-4-11/h3-4,6-8,10H,2,5,9H2,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQVVBVNVMAXTDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)C(=O)NCCC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-(2-(pyridin-4-yl)ethyl)-1H-pyrazole-3-carboxamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction using a suitable pyridine derivative.

Ethylation: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a base.

Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-(2-(pyridin-4-yl)ethyl)-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine or pyrazole rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated pyridine derivatives and nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-ethyl-N-(2-(pyridin-4-yl)ethyl)-1H-pyrazole-3-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or antiviral properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-ethyl-N-(2-(pyridin-4-yl)ethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues, their substituents, and biological activities:

Key Structural and Functional Differences

Pyridine Positional Isomerism :

- The target compound’s pyridin-4-yl group (vs. pyridin-3-yl in ) may enhance binding to kinases due to altered hydrogen-bonding geometry. Pyridin-4-yl’s symmetry allows for planar interactions, while pyridin-3-yl introduces steric hindrance .

Carboxamide Substituents :

- Aryl vs. Alkyl Groups : The phenyl group in reduces solubility compared to the pyridin-4-yl ethyl chain, which introduces basicity and improves aqueous solubility.

- Bulkier Groups : Compounds with benzothiazole (e.g., , MW 376.5) or naphthalene (e.g., ) substituents exhibit higher molecular weights but reduced metabolic stability.

Biological Activity :

- Kinase Inhibition : The 4-benzyloxy substituent in enhances PLK1 binding, while the target compound’s pyridin-4-yl ethyl group may optimize interactions with polar kinase pockets.

- Anticancer Activity : The furan-2-ylmethyl group in confers selectivity against cancer cells (A549, HeLa), whereas chlorophenyl derivatives () may target hydrophobic enzyme subsites.

Biological Activity

1-Ethyl-N-(2-(pyridin-4-yl)ethyl)-1H-pyrazole-3-carboxamide is a heterocyclic compound with significant potential in medicinal chemistry. Its structure features a pyrazole ring, which is known for its diverse biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, including its mechanism of action, synthesis, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula for this compound is . The synthesis typically involves multi-step reactions starting from readily available precursors. Key steps include:

- Formation of the Pyrazole Ring : Cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds.

- Alkylation : Introduction of the ethyl group via alkylation with ethyl halides.

- Attachment of the Pyridinyl Ethyl Group : Reaction with 2-(pyridin-4-yl)ethylamine using coupling reagents like EDCI and HOBt.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate the activity of target proteins by binding to active or allosteric sites, influencing pathways involved in cancer proliferation and inflammation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Notably:

- In Vitro Studies : The compound has shown promising results against various cancer cell lines, including lung (A549), breast (MDA-MB-231), and liver (HepG2) cancers. For instance, it exhibited significant antiproliferative effects with IC50 values ranging from 2.28 µM to 6.38 µM across different cell lines .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties by inhibiting COX enzymes:

- In Vivo Studies : In animal models, it demonstrated significant reduction in carrageenan-induced paw edema, indicating its potential as an anti-inflammatory agent .

Case Studies

Several case studies have explored the biological activity of pyrazole derivatives:

- Study on Antitumor Activity : A study synthesized a series of pyrazole analogs and evaluated their anticancer activity against multiple cell lines, confirming that modifications to the pyrazole structure can enhance potency .

- Inflammation Model : Research demonstrated that certain pyrazole derivatives effectively reduced inflammation in rat models without significant toxicity to gastric tissues, suggesting a favorable safety profile for these compounds .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 1-ethyl-N-(2-(pyridin-4-yl)ethyl)-1H-pyrazole-3-carboxamide?

- Methodological Answer : Multi-step synthesis typically involves:

- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazines with β-keto esters or diketones under reflux conditions (e.g., ethanol at 80°C).

- Step 2 : Introduction of the ethyl group via alkylation using ethyl halides in the presence of a base (e.g., K₂CO₃ in DMF).

- Step 3 : Coupling the pyrazole with the pyridinylethylamine moiety using carbodiimide-mediated amidation (e.g., EDC/HOBt in DCM).

- Critical Parameters : Reaction temperature (50–80°C), solvent polarity (DMF enhances nucleophilicity), and stoichiometric ratios (1:1.2 for amidation) to minimize side products .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | Hydrazine hydrate, EtOH, 80°C | 75 | 92% |

| 2 | Ethyl iodide, K₂CO₃, DMF | 68 | 88% |

| 3 | EDC/HOBt, DCM, RT | 60 | 95% |

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer :

- NMR Analysis : ¹H/¹³C NMR to verify pyrazole ring protons (δ 6.5–7.5 ppm) and pyridinyl protons (δ 8.0–8.5 ppm). Carboxamide NH appears as a broad singlet (δ ~10 ppm) .

- Mass Spectrometry : ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 287.3).

- X-ray Crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding between carboxamide and pyridinyl groups) .

Advanced Research Questions

Q. How does the pyridinyl-ethyl substituent influence the compound’s binding affinity to biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR). The pyridinyl group forms π-π stacking with Phe-723, while the ethyl spacer enhances solubility for membrane penetration .

- SAR Studies : Compare analogs with shorter/longer spacers (e.g., methyl vs. propyl). Ethyl optimizes logP (~2.1) and IC₅₀ values (e.g., 0.8 µM vs. 2.3 µM for methyl) .

Q. How can contradictory data on the compound’s solubility and bioavailability be resolved?

- Methodological Answer :

- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes.

- Bioavailability Studies : Conduct parallel artificial membrane permeability assays (PAMPA) to assess intestinal absorption. Conflicting reports may arise from pH-dependent solubility (pKa ~4.5 for pyridinyl group) .

- Data Table :

| Formulation | Solubility (mg/mL) | PAMPA Permeability (×10⁻⁶ cm/s) |

|---|---|---|

| Free base | 0.12 | 1.2 |

| Cyclodextrin complex | 2.5 | 0.8 |

Mechanistic & Analytical Challenges

Q. What strategies are recommended for elucidating the compound’s mechanism of action in enzyme inhibition?

- Methodological Answer :

- Kinetic Assays : Use fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) to measure inhibition constants (Ki).

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to distinguish competitive vs. allosteric inhibition .

- Advanced Tip : Pair with CRISPR-edited cell lines to validate target specificity (e.g., EGFR-KO vs. wild-type cells) .

Q. How should researchers address batch-to-batch variability in biological activity?

- Methodological Answer :

- Quality Control : Enforce strict HPLC purity thresholds (>98%) and NMR consistency checks.

- Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH). Impurities (e.g., hydrolyzed carboxamide) reduce potency by 40–60% .

Structural & Computational Insights

Q. What computational tools are effective for predicting off-target interactions?

- Methodological Answer :

- Pharmacophore Modeling : Use Schrödinger’s Phase to identify shared features with off-target receptors (e.g., adenosine A₂A due to pyridine similarity).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å indicates robust target engagement) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.